2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-[2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes two quinazolinone moieties linked by an ethane-1,2-diyl bridge and substituted with 2,5-dimethylbenzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of 2,5-Dimethylbenzylthio Groups: The 2,5-dimethylbenzylthio groups can be introduced via nucleophilic substitution reactions using 2,5-dimethylbenzyl chloride and thiol derivatives.
Linking of Quinazolinone Moieties: The final step involves the coupling of two quinazolinone units through an ethane-1,2-diyl bridge, which can be achieved using ethylene dibromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moieties to dihydroquinazolinones.
Substitution: The benzylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs, particularly due to its quinazolinone core, which is known for various biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The benzylthio groups may enhance the compound’s binding affinity and specificity. The ethane-1,2-diyl bridge provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3,3’-(ethane-1,2-diyl)bis(2-((2-methylbenzyl)thio)quinazolin-4(3H)-one): Similar structure but with a single methyl group on the benzylthio moiety.
3,3’-(ethane-1,2-diyl)bis(2-((2,4-dimethylbenzyl)thio)quinazolin-4(3H)-one): Similar structure but with different positions of the methyl groups on the benzylthio moiety.
Uniqueness
The uniqueness of 3,3’-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one) lies in the specific positioning of the dimethyl groups on the benzylthio moiety, which can significantly influence its chemical properties and biological activity. This specific substitution pattern may result in enhanced stability, binding affinity, and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O2S2/c1-23-13-15-25(3)27(19-23)21-43-35-37-31-11-7-5-9-29(31)33(41)39(35)17-18-40-34(42)30-10-6-8-12-32(30)38-36(40)44-22-28-20-24(2)14-16-26(28)4/h5-16,19-20H,17-18,21-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMAQMXZGAWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC6=C(C=CC(=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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